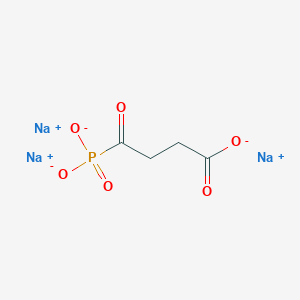

Sodium 4-oxo-4-phosphonatobutanoate

Beschreibung

Sodium 4-oxo-4-phosphonatobutanoate is a sodium salt derivative of a phosphonated butanoic acid, characterized by a ketone (oxo) group and a phosphonate moiety at the fourth carbon of the butanoate backbone. Its molecular structure combines carboxylate, oxo, and phosphonate functionalities, making it a versatile compound in applications such as chelation, catalysis, and materials science.

Eigenschaften

Molekularformel |

C4H4Na3O6P |

|---|---|

Molekulargewicht |

248.01 g/mol |

IUPAC-Name |

trisodium;4-oxo-4-phosphonatobutanoate |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 |

InChI-Schlüssel |

QHBOYEUINLIJDF-UHFFFAOYSA-K |

Kanonische SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-oxo-4-phosphonatobutanoate typically involves the reaction of succinic anhydride with phosphorous acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Succinic Anhydride+Phosphorous Acid+Sodium Hydroxide→Sodium 4-oxo-4-phosphonatobutanoate

Industrial Production Methods: Industrial production of sodium 4-oxo-4-phosphonatobutanoate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-oxo-4-phosphonatobutanoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the phosphonate group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: N-bromophthalimide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide can yield brominated derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Sodium 4-oxo-4-phosphonatobutanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of sodium 4-oxo-4-phosphonatobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares sodium 4-oxo-4-phosphonatobutanoate with two structurally related compounds: N-hydroxy-4-phosphonobutanamide () and 2-oxo-3-hydroxy-4-phosphobutanoic acid ().

*Inferred formula based on sodium salt formation from the acid form.

Key Observations:

- Phosphonate vs. Phosphonooxy Groups: Sodium 4-oxo-4-phosphonatobutanoate features a direct phosphonate (-PO₃²⁻) group at C4, whereas 2-oxo-3-hydroxy-4-phosphobutanoic acid () contains a phosphonooxy (-OPO₃H₂) group. This distinction impacts solubility and reactivity, with phosphonates generally exhibiting stronger metal-chelating properties .

- Substituent Positions: The oxo group in sodium 4-oxo-4-phosphonatobutanoate is at C4, while in 2-oxo-3-hydroxy-4-phosphobutanoic acid, it is at C2. This positional difference influences conformational stability and interaction with biological targets .

- Ionic Nature: As a sodium salt, sodium 4-oxo-4-phosphonatobutanoate is expected to have higher water solubility compared to the neutral acid forms of analogous compounds (e.g., N-hydroxy-4-phosphonobutanamide in ) .

Physicochemical Properties

While direct experimental data for sodium 4-oxo-4-phosphonatobutanoate are unavailable, trends from similar compounds suggest:

- Solubility: Sodium salts of phosphonated acids typically exhibit enhanced aqueous solubility due to ionic dissociation. For example, sodium cyanide () and sodium hydroxide () demonstrate high solubility, a property likely shared by sodium 4-oxo-4-phosphonatobutanoate .

- Thermal Stability: Phosphonate-containing compounds generally show moderate thermal stability. N-hydroxy-4-phosphonobutanamide () decomposes above 200°C, a behavior expected to extend to sodium 4-oxo-4-phosphonatobutanoate .

Biologische Aktivität

Sodium 4-oxo-4-phosphonatobutanoate is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₄H₆NaO₅P

- Molecular Weight : 181.06 g/mol

- CAS Number : 1421271-01-3

Sodium 4-oxo-4-phosphonatobutanoate has been studied for its role in various biological processes. Its phosphonate group may contribute to its interaction with biological molecules, potentially influencing enzyme activity and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to sodium 4-oxo-4-phosphonatobutanoate exhibit antimicrobial properties. For instance, studies on related phosphonate derivatives have shown effectiveness against various pathogens, suggesting a potential application in treating infections, particularly those resistant to conventional antibiotics .

Case Studies

- Antileishmanial Activity : A study highlighted the use of phosphonate derivatives in high-throughput screening campaigns for anti-leishmanial drugs. Sodium 4-oxo-4-phosphonatobutanoate may serve as a lead compound for developing new treatments against leishmaniasis, a disease caused by protozoan parasites .

- Cancer Research : Similar compounds have been investigated for their anticancer properties. A derivative known as sodium 4-carboxymethoxyimino-(4-HPR) demonstrated significant in vivo anticancer activity against solid tumors, indicating that sodium 4-oxo-4-phosphonatobutanoate might share similar mechanisms that warrant further exploration .

In Vitro Studies

In vitro studies have demonstrated that sodium 4-oxo-4-phosphonatobutanoate can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is crucial for both microbial growth and cancer cell proliferation.

In Vivo Studies

Animal models have shown promising results when treated with phosphonate derivatives, leading to reduced tumor sizes and improved survival rates in cancer models. These findings suggest that sodium 4-oxo-4-phosphonatobutanoate could play a significant role in therapeutic strategies for cancer treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.